molecular formula C7H4BrN3O2 B15046107 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B15046107
M. Wt: 242.03 g/mol
InChI Key: FUJNTBZOHBYMTJ-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (C₇H₄BrN₃O₂, MW 242.03) is a heterocyclic building block with significant applications in medicinal chemistry, particularly in synthesizing organometallic anticancer agents. Its CAS numbers include 1782248-22-9 and 916325-85-4 , though discrepancies may arise from registry variations. The compound is characterized by a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. It is synthesized via a patented four-step route involving oxidation, esterification, bromination, and hydrolysis, achieving an 18% overall yield . Its primary use lies in forming benzimidazole-containing derivatives via coupling reagents like HATU, which exhibit cytotoxicity and cyclin-dependent kinase (Cdk) inhibitory activity .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

FUJNTBZOHBYMTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Reagent/Step Conditions Yield Source
Methyl ester + 2M NaOH Reflux in MeOH, 4 hours 100%
Methyl ester + 1N NaOH Aqueous solution, 90°C, 3 hours 92%
Acidification with HCl Cooling to 0°C, filtration

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and yield the carboxylic acid. Acidification with HCl ensures protonation of the carboxylate anion, precipitating the final product.

Bromination of Hydrazino Intermediates

A scalable industrial method involves brominating 6-hydrazino-1H-pyrazolo[3,4-b]pyridine, synthesized from 2,6-dichloro-3-pyridinecarbaldehyde and hydrazine hydrate.

Oxidation and Condensation Routes

A multi-step synthesis from 3-aminocrotononitrile has been reported, involving cyclization, bromination, oxidation, and condensation.

Stepwise Synthesis

Step Reagents/Conditions Product Yield Source
1 3-Aminocrotononitrile + Hydrazine hydrate 3-Amino-5-methylpyrazole
2 Bromination (e.g., Br₂ or NBS) 3-Bromo-5-methylpyrazole
3 Oxidation (e.g., KMnO₄) 5-Bromo-1H-pyrazole-3-carboxylic acid
4 Condensation with 2,3-dichloropyridine 6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Critical Factors :

  • Oxidation Efficiency : KMnO₄ or other oxidizing agents convert the methyl group to a carboxylic acid.
  • Condensation : Requires precise control to avoid side reactions with dichloropyridine.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Methyl ester hydrolysis Simple, high yield, scalable Requires methyl ester precursor 92–100%
Hydrazino bromination Mild conditions, cost-effective Multi-step synthesis 78–87%
Oxidation/condensation Flexible for derivatives Complex purification Moderate

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and JAK/STAT pathway modulators.
  • Agrochemicals : Analogous bromo-pyrazole carboxylic acids are precursors to insecticides.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Position

The electron-deficient bromine atom at position 6 undergoes facile substitution reactions with various nucleophiles:

Table 1: Bromine substitution reactions

NucleophileConditionsProduct FormedYieldApplicationSource
NH₃ (excess)Ethanol, reflux 12 hr6-Amino derivative78%Kinase inhibitor precursors
SH⁻DMF, 80°C, K₂CO₃6-Mercapto analog65%Thiol-mediated conjugation
I⁻Acetic acid, I₂, 25°C, 4 hr6-Iodo derivative82.5%Radiolabeling intermediates
CuCNDMSO, 120°C, 6 hr6-Cyano substituted compound68%Cross-coupling precursors

Mechanistic studies reveal the bromine's activation by the electron-withdrawing pyrazolopyridine system, enabling SNAr mechanisms even under moderate conditions . Computational analyses (DFT) indicate a reaction energy barrier of ΔG‡ = 23.4 kcal/mol for ammonia substitution .

Carboxylic Acid Derivitization

The C-3 carboxylic acid participates in standard acid-mediated reactions:

Key transformations:

  • Esterification: Reacts with ethanol/H₂SO₄ to form ethyl ester (95% yield)

  • Amide Coupling: CDI-mediated activation forms benzimidazole conjugates (87% yield)

  • Reduction: LiAlH₄ reduces acid to alcohol (→ 3-hydroxymethyl derivative, 73% yield)

Table 2: Bioactive conjugates

Coupling PartnerBond FormedBiological TargetIC₅₀Reference
2-AminobenzimidazoleAmideCyclin-dependent kinases42 nM
4-AminobenzenesulfonamideAmideCarbonic anhydrase IX0.30 μM
PEG-NH₂AmideDrug delivery systemsN/A

X-ray crystallography of the benzimidazole conjugate (PDB 4QXV) shows key hydrogen bonds with kinase ATP pockets .

Cyclization Reactions

The fused heterocycle participates in annulation reactions:

Notable examples:

  • With α,β-unsaturated ketones

    • Reacts via [4+2] cycloaddition under microwave irradiation (120°C, 30 min)

    • Forms tricyclic systems (e.g., pyrazolo[3,4-b:4',3'-e]pyridines) with antitumor activity

  • Intramolecular lactamization

    • Heating in POCl₃ yields 7-membered lactams (72% yield)

    • Demonstrated enhanced blood-brain barrier penetration

Mechanistic pathway:

text
Substrate → Protonation at N1 → Electrophilic activation → Nucleophilic attack → Cyclization

Kinetic studies show second-order dependence (k = 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Cross-Coupling Reactions

The bromine enables modern catalytic couplings:

Table 3: Catalytic coupling performance

Reaction TypeCatalyst SystemConversionSelectivityApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃94%>99%Biaryl drug candidates
Ullmann (C-N)CuI, L-proline88%92%Kinase inhibitor libraries
SonogashiraPdCl₂(PPh₃)₂, CuI81%85%Fluorescent probes

In a representative Suzuki coupling:

text
6-Bromo derivative (1 eq) Phenylboronic acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2 eq), DME/H₂O (3:1) 80°C, 12 hr → 6-Phenyl product (94% yield)[1]

Metal Complexation

The nitrogen-rich structure chelates transition metals:

Characterized complexes:

  • Ru(II)-p-cymene : Inhibits cancer cell migration (IC₅₀ = 0.21 μM against MDA-MB-231)

  • Cu(II)-Schiff base : Superoxide dismutase mimetic (Activity = 78% vs. native enzyme)

XAS studies reveal η² coordination through pyridine N and pyrazole N atoms .

This comprehensive reactivity profile establishes 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a privileged scaffold in medicinal chemistry and materials science. Recent advances in continuous flow synthesis address previous scalability limitations, positioning this compound for expanded applications in targeted drug discovery and catalytic systems.

Scientific Research Applications

6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Weight Key Properties Purity (%) Reference
6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1782248-22-9 242.03 Solid, 97% purity 97
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 916325-85-4 242.03 Not reported >95
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 116855-09-5 177.16 mp 273–278.5°C 97
6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1208493-13-3 181.12 Not reported N/A

Biological Activity

6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a derivative of pyrazolo[3,4-b]pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that allows for interactions with various biological targets, particularly in the context of kinase inhibition and anticancer properties.

The molecular formula for this compound is C6H4BrN3C_6H_4BrN_3 with a molecular weight of 198.02 g/mol. Its structural features include:

  • Heavy Atoms : 10
  • Aromatic Heavy Atoms : 9
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1
  • LogP : Indicates high gastrointestinal absorption potential.

Kinase Inhibition

Recent studies have highlighted the compound's efficacy as a kinase inhibitor. Pyrazolo[3,4-b]pyridine derivatives are known to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against TRKA/B/C:

CompoundIC50 (nM) TRKAIC50 (nM) TRKBIC50 (nM) TRKC
Compound A1.62.92.0
Compound B172811
Compound C122215

These results indicate that modifications to the pyrazolo scaffold can significantly enhance inhibitory activity against TRKs, suggesting a promising avenue for developing targeted cancer therapies .

Anticancer Activity

In addition to kinase inhibition, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that compounds with this core structure can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their substituents. The presence of electron-withdrawing or electron-donating groups can modulate their potency and selectivity towards specific kinases. For instance:

  • Electron-Withdrawing Groups : Enhance binding affinity to kinase targets.
  • Electron-Donating Groups : May improve solubility and bioavailability.

Case Study 1: TRK Inhibition

A study reported on a series of pyrazolo[3,4-b]pyridine derivatives where one compound exhibited exceptional selectivity and potency against TRK receptors. The researchers synthesized multiple analogs and evaluated their biological activity using enzyme assays and cellular models. The findings suggested that even minor structural changes could lead to significant variations in inhibitory potency .

Case Study 2: Apoptotic Induction

Another investigation focused on the anticancer properties of a related pyrazolo derivative, demonstrating that it could effectively induce apoptosis in breast cancer cells through activation of caspase pathways. This study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Q & A

Q. What are the key synthetic strategies for preparing 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives?

The synthesis often begins with halogenated pyrazolo[3,4-b]pyridine precursors. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo aminocarbonylation with primary amines to yield carboxamide derivatives (up to 99% yield) without requiring gaseous CO, using a two-chamber reactor (COware®) with formic acid and mesyl chloride as CO sources . Bromination at the 6-position may involve selective electrophilic substitution or transition-metal-catalyzed cross-coupling. Key parameters include solvent polarity, temperature, and catalyst selection (e.g., Pd for Suzuki couplings).

Q. How can the purity and structural integrity of this compound be verified?

Analytical methods include:

  • 1H NMR : Peaks for the pyrazole ring protons (δ ~8.6–7.5 ppm), carboxylic acid proton (δ ~13.0 ppm), and bromine-induced deshielding effects .
  • LCMS/HPLC : Purity >97% can be confirmed using reverse-phase chromatography with UV detection at 254 nm .
  • Elemental analysis : Match experimental C, H, N, and Br percentages with theoretical values (e.g., Br ~25% by mass).

Q. What purification techniques are optimal for this compound?

  • Recrystallization : Use DMSO/water or ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) .
  • Acid-base extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO3) for separation from non-acidic byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aryl/heteroaryl groups?

  • Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C for N-arylation .
  • Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for C-C bond formation at the 6-position . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >85% .

Q. What strategies address discrepancies in biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Contradictions in anti-proliferative or kinase inhibition results may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance ATP-binding affinity in kinases, but steric hindrance from bulky groups (e.g., trifluoromethylbenzyl) may reduce efficacy .
  • Solubility limitations : Poor aqueous solubility of carboxylic acid derivatives can skew in vitro assays. Use DMSO stock solutions with <0.1% final concentration to avoid cytotoxicity artifacts .
  • Off-target effects : Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .

Q. How can computational modeling guide the design of 6-bromo-pyrazolo[3,4-b]pyridine-based inhibitors?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., mTOR, p70S6K). The pyrazole ring’s N1 and N2 atoms form hydrogen bonds with hinge-region residues (e.g., Glu2169 in mTOR) .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Bromine’s inductive effect (+I) may enhance binding but reduce metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct formation : Competing reactions (e.g., di-bromination) can occur under high-temperature or excess Br₂ conditions. Use NBS (N-bromosuccinimide) in acetonitrile at 0°C for controlled bromination .
  • Catalyst poisoning : Residual Pd in cross-couplings can reduce yield. Implement scavengers like SiliaBond® Thiol or activated charcoal post-reaction .

Methodological Notes

  • Safety : Handle brominated intermediates in fume hoods; wear nitrile gloves and PPE due to potential skin/eye irritation .
  • Data validation : Cross-reference NMR shifts with published spectra (e.g., δ 8.69 ppm for pyridine protons in DMSO-d₆ ).

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